5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole
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Overview
Description
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole typically involves the reaction of 3,5-diphenylpyrazole with 1,2,4-triazole under specific conditions. One common method includes the use of thiosemicarbazide and dibenzoyl-methane, catalyzed by hydrochloric acid, under conventional heating or microwave irradiation . This method yields products of high purity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its antihyperlipidemic activity, showing potential in reducing cholesterol levels.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, thereby reducing cholesterol levels . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenylpyrazole: Shares the pyrazole ring but lacks the triazole moiety.
1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole is unique due to the combination of both pyrazole and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
5381-12-4 |
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Molecular Formula |
C17H13N5 |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H13N5/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)22(21-15)17-18-12-19-20-17/h1-12H,(H,18,19,20) |
InChI Key |
DEYVKAAUAUIAMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=NC=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
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